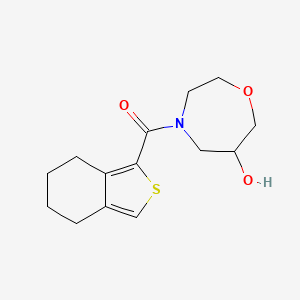

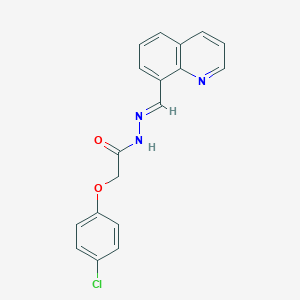

![molecular formula C15H13N3O4 B5551468 N-[3-(乙酰氨基)苯基]-3-硝基苯甲酰胺](/img/structure/B5551468.png)

N-[3-(乙酰氨基)苯基]-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(acetylamino)phenyl]-3-nitrobenzamide is a compound that could potentially exhibit interesting chemical and physical properties due to its structural components, such as the acetylamino and nitro groups attached to benzamide. These functionalities suggest a variety of interactions and reactivities, making it a compound of interest in materials science, organic synthesis, and possibly pharmacological research.

Synthesis Analysis

Research on related compounds, such as various N-phenyl-nitrobenzamides and acetyl-amino substituted benzoic acids, indicates that synthesis often involves acylation, nitration, and amide formation reactions. For example, compounds with acetylamino and nitro substituents on a benzene ring are typically synthesized through stepwise chemical modifications of simpler benzene derivatives, utilizing reagents like acetyl chloride for acylation and nitric acid for nitration (Wardell et al., 2006).

Molecular Structure Analysis

The molecular structure of N-[3-(acetylamino)phenyl]-3-nitrobenzamide would be characterized by its planarity and potential for intramolecular hydrogen bonding, affecting its crystalline structure and solubility. Studies on similar compounds have shown that the orientation of nitro and acetylamino groups relative to the benzamide core can significantly influence the molecule's overall geometry and hydrogen bonding patterns, leading to diverse crystal structures (Jedrzejas et al., 1995).

Chemical Reactions and Properties

Compounds similar to N-[3-(acetylamino)phenyl]-3-nitrobenzamide participate in various chemical reactions, including reductions, nucleophilic substitutions, and condensations. The presence of nitro and acetylamino groups makes them reactive towards both electrophilic and nucleophilic agents. For example, the nitro group can undergo reduction to an amino group, altering the compound's chemical behavior and reactivity profile (Knox et al., 1988).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, of N-[3-(acetylamino)phenyl]-3-nitrobenzamide, would be influenced by its molecular geometry and intermolecular interactions. Compounds with similar structures have been reported to crystallize in various forms, with their physical properties heavily dependent on the molecular conformation and the nature of intermolecular forces present (Jackson et al., 2002).

Chemical Properties Analysis

The chemical behavior of N-[3-(acetylamino)phenyl]-3-nitrobenzamide is likely influenced by the electronic effects of its substituents. The acetylamino group, being an electron-donating group, and the nitro group, as an electron-withdrawing group, would affect the compound's reactivity towards various chemical reactions, including its acid-base behavior, susceptibility to oxidation, and participation in condensation reactions. Similar compounds exhibit a wide range of reactivities, highlighting the importance of the specific arrangement of functional groups on the benzamide backbone (He et al., 2014).

科学研究应用

流感病毒抑制

一项研究讨论了一种结构相似的化合物 4-(乙酰氨基)-3-羟基-5-硝基苯甲酸,它被设计为流感病毒神经氨酸酶蛋白的抑制剂。该研究重点介绍了该化合物的晶体结构,该结构由分子间氢键稳定,这可能与理解其抑制机制有关 (Jedrzejas 等人,1995).

结构与理论研究

另一项研究重点是不同 N,N-二酰基苯胺衍生物的合成和表征,包括 N-乙酰-N-(2-甲氧基苯基)乙酰胺和 N-乙酰-N-(2-甲氧基苯基)-4-硝基苯甲酰胺。该研究利用 FTIR 和 NMR 技术进行表征,并利用密度泛函理论 (DFT) 研究其基态几何形状,强调取代基的空间效应及其对分子结构的影响 (Al‐Sehemi 等人,2017).

癌症治疗研究

一篇关于 CB 1954 生物活化的论文详细描述了其活性 4-羟基氨基衍生物与硫代酯的反应,形成一种能够产生 DNA-DNA 链间交联的物质,这种机制对靶向癌症治疗具有潜在意义 (Knox 等人,1991).

组蛋白脱乙酰酶抑制

对新型 N-酰基腙衍生物的研究揭示了它们作为有效的组蛋白脱乙酰酶 (HDAC) 6/8 双重抑制剂的潜力。该研究表明,这些化合物可以影响细胞迁移并诱导细胞凋亡,表明它们在癌症分子治疗中的用途 (Rodrigues 等人,2016).

安全和危害

属性

IUPAC Name |

N-(3-acetamidophenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10(19)16-12-5-3-6-13(9-12)17-15(20)11-4-2-7-14(8-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKHIBAWXKUFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(acetylamino)phenyl]-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)